

Synthetic SHLP-6 Peptide: Application Notes and Protocols for Research Use

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Compound of Interest

Compound Name: SHLP-6

Cat. No.: B15598394

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Introduction

Small Humanin-like Peptide 6 (**SHLP-6**) is a 20-amino acid mitochondrial-derived peptide (MDP) encoded within the 16S rRNA region of the mitochondrial genome.[1][2] Unlike other members of the Small Humanin-like Peptide family, such as SHLP2 and SHLP3 which are known to promote cell survival, **SHLP-6** has been identified as a pro-apoptotic factor in various cancer cell lines, including prostate cancer.[3][4] Its expression has been observed to decline with age, suggesting a role in age-related cellular processes.[3] Emerging research also points to its involvement in modulating oxidative stress, inflammation, and neuroprotection, making it a peptide of significant interest for therapeutic and diagnostic research.[5]

This document provides detailed application notes and experimental protocols for the use of synthetic **SHLP-6** in a research setting, with a focus on its anti-cancer and neuroprotective properties.

Peptide Specifications and Handling

Synthetic **SHLP-6** is typically supplied as a lyophilized powder with a purity of $\geq 95\%$ as determined by HPLC.

Property	Value
Sequence	MLDQDIPMVQPLLKVRLFND
Molecular Weight	~2386 g/mol
Appearance	White lyophilized powder
Purity	≥95%
Storage (Lyophilized)	-20°C for long-term storage
Storage (Reconstituted)	Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Reconstitution Protocol

- Before opening, centrifuge the vial at low speed to ensure all the lyophilized powder is at the bottom.
- **SHLP-6** is sparingly soluble in water. For in vitro experiments, it is recommended to first dissolve the peptide in a small amount of sterile DMSO or 60% acetonitrile in water with 0.1% TFA.
- Gently vortex or sonicate to ensure complete dissolution.
- Further dilute the stock solution to the desired working concentration using the appropriate sterile cell culture medium or buffer.

Note: It is crucial to prepare fresh dilutions for each experiment from a frozen stock to ensure peptide stability and activity.

Applications in Cancer Research

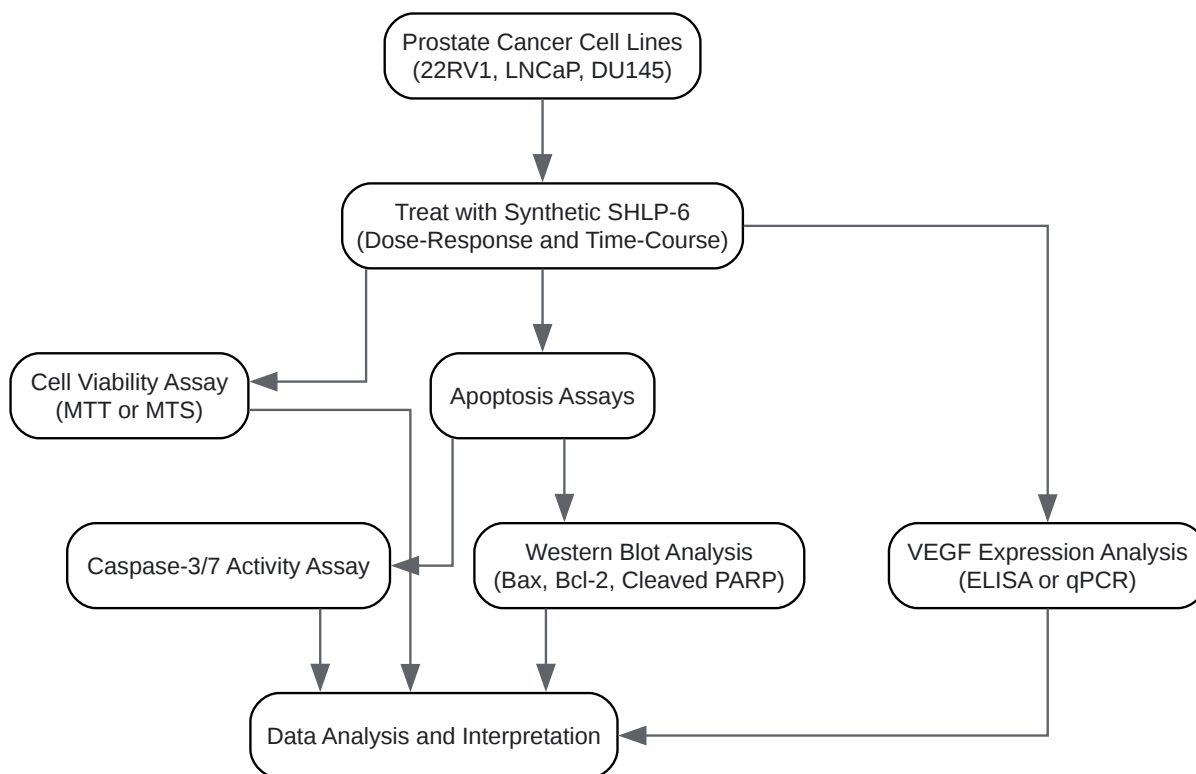
SHLP-6 has demonstrated pro-apoptotic activity in prostate cancer cell lines, including 22RV1, LNCaP, and DU145.[3] It has also been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis in tumors.[3]

Data Presentation: Effects of SHLP-6 on Cancer Cell Lines

The following data is extrapolated from general findings on **SHLP-6**'s pro-apoptotic nature. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Cell Line	Assay	Endpoint	SHLP-6 Concentration	Result (Hypothetical)
22RV1 (Prostate)	Cell Viability (MTT)	% Viability	10 μ M	75%
50 μ M	45%			
100 μ M	20%			
LNCaP (Prostate)	Apoptosis (Caspase-3 Activity)	Fold Increase vs. Control	50 μ M	3.5-fold
DU145 (Prostate)	Western Blot	Bax/Bcl-2 Ratio	50 μ M	Increased

Experimental Workflow: Investigating SHLP-6 in Prostate Cancer



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Caption: Workflow for assessing **SHLP-6**'s anti-cancer effects.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of **SHLP-6** on the viability of prostate cancer cells.

Materials:

- Prostate cancer cell lines (e.g., 22RV1, LNCaP, DU145)
- Complete culture medium
- 96-well plates
- Synthetic **SHLP-6**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **SHLP-6** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the **SHLP-6** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or buffer used to dissolve **SHLP-6**) and an untreated control.
- Incubate the plate for 24, 48, or 72 hours.
- Four hours before the end of the incubation period, add 10 μ L of MTT solution to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Protocol 2: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

- Treated and control cells from Protocol 1
- Cell lysis buffer
- Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
- Microplate reader

Procedure:

- After treating cells with **SHLP-6** as described in Protocol 1, lyse the cells according to the manufacturer's instructions for the cell lysis buffer.
- Determine the protein concentration of each lysate using a BCA protein assay.
- In a 96-well plate, add 50-100 µg of protein lysate to each well.
- Add the caspase-3 substrate to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm.
- Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 3: Western Blot for Apoptosis Markers

This protocol allows for the detection of changes in the expression of key apoptosis-related proteins.

Materials:

- Treated and control cell lysates
- SDS-PAGE gels and running buffer
- PVDF membrane

- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti- β -actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

Procedure:

- Quantify protein concentration in cell lysates.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control (β -actin). Calculate the Bax/Bcl-2 ratio.

Applications in Neuroprotection and Oxidative Stress Research

Recent studies have highlighted the neuroprotective potential of **SHLP-6**, demonstrating its ability to mitigate oxidative stress and modulate inflammatory responses.^[5] In a zebrafish model of copper sulfate-induced toxicity, **SHLP-6** treatment significantly improved survival rates, reduced malformations, and enhanced the activity of antioxidant enzymes.^{[5][6]}

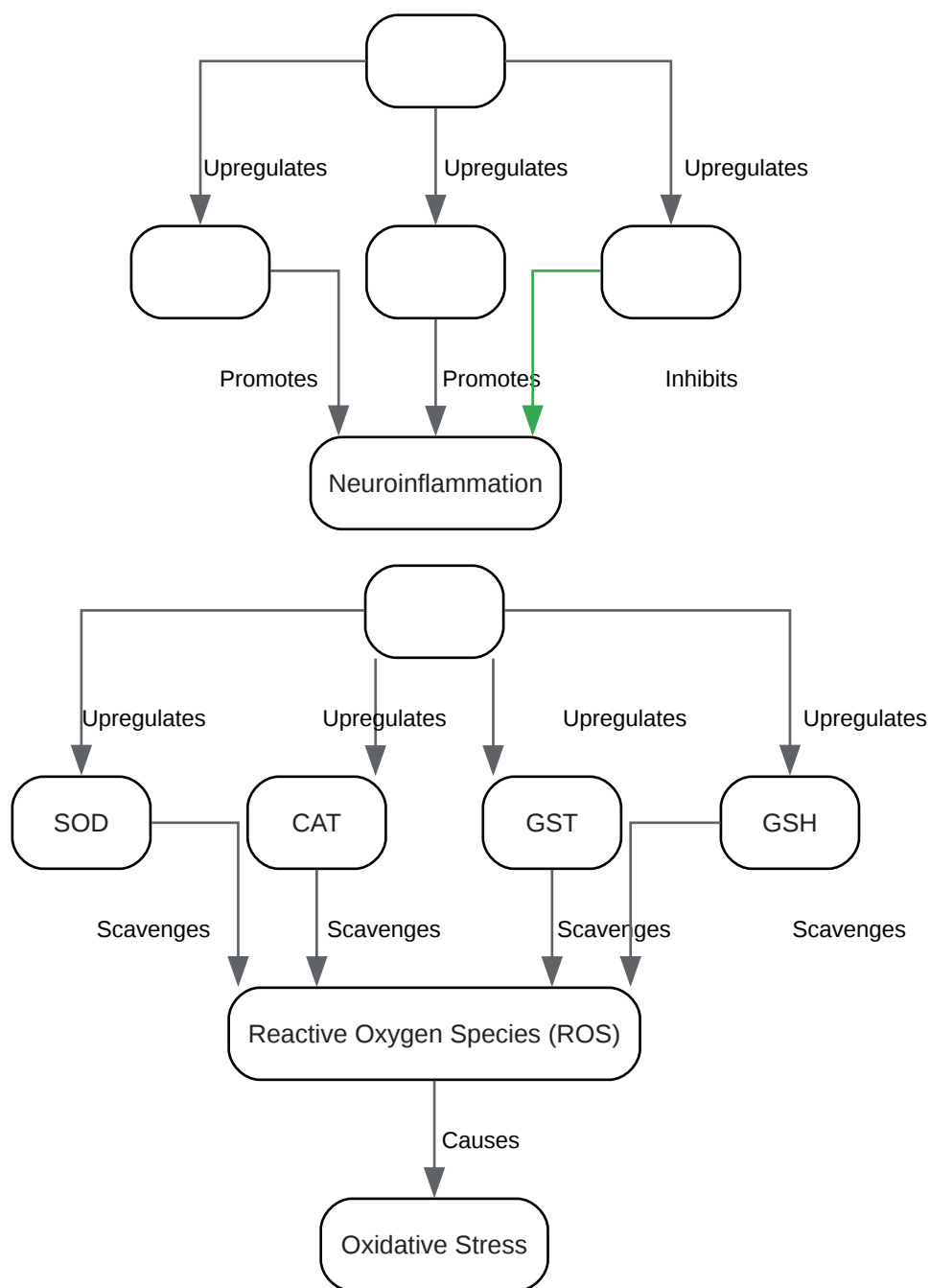
Data Presentation: Effects of SHLP-6 in a Zebrafish Model of Oxidative Stress

The following data is from a study by G. B. et al. (2025) in a zebrafish model and may not be directly applicable to mammalian systems without further research.

Parameter	Condition	SHLP-6 Treatment (40 µg/mL)	Result	Citation
Survival Rate	Copper Sulfate- induced toxicity	Yes	85% survival	[5][6]
Heart Rate	Copper Sulfate- induced toxicity	Yes	178 bpm (improved)	[5][6]
ROS Inhibition (in vitro)	DPPH assay	50 µg/mL	58.7%	[5][6]
ABTS assay	50 µg/mL	74.3%	[5][6]	[5][6]
Antioxidant Enzyme Activity	Superoxide Dismutase (SOD)	40 µg/mL	68.3 U/mg	
Catalase (CAT)	40 µg/mL	82.40 U/mg	[5][6]	
Reduced Glutathione (GSH)	40 µg/mL	79.3 U/mg	[5][6]	
Gene Expression (Fold Change)	TNF-α	40 µg/mL	2.16	[5][6]
NLRP3	40 µg/mL	1.78	[5][6]	[6]
IL-10	40 µg/mL	1.84	[5][6]	
SOD	40 µg/mL	1.3	[6]	
CAT	40 µg/mL	1.7	[6]	
GST	40 µg/mL	1.5	[6]	
GSH	40 µg/mL	1.8	[6]	

Signaling Pathways Modulated by SHLP-6

SHLP-6 appears to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.



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